molecular formula C11H12N2O2S B1493240 (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol CAS No. 2098013-14-8

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

Cat. No.: B1493240
CAS No.: 2098013-14-8
M. Wt: 236.29 g/mol
InChI Key: FIIHNACHUPVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The integration of the thiophene and imidazoxazine rings in its molecular architecture provides a unique three-dimensional scaffold that is valuable for exploring novel chemical space. The hydroxymethyl functional group presents a key handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . While the specific biological target and mechanism of action for this precise compound require experimental validation, its structural features are consistent with molecules that modulate protein function through high-affinity binding. Molecular recognition, the specific binding of a small molecule to a protein, is the foundation of most biological processes and drug action . The thermodynamics of such an interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), can be accurately characterized using techniques like Isothermal Titration Calorimetry (ITC), which provides a label-free measurement of the formation of molecular complexes . This compound is intended for research applications such as the development of targeted protein degraders, the study of enzyme inhibition, or as a key intermediate in the synthesis of more complex pharmacologically active molecules. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-8-9-6-15-10(4-13(9)7-12-8)11-2-1-3-16-11/h1-3,7,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHNACHUPVLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol, with CAS number 2098003-00-8, is a heterocyclic compound that integrates elements of imidazole and oxazine chemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • Structure : The compound features a thiophene ring attached to an imidazo[5,1-c][1,4]oxazine framework, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from various studies:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of imidazo derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class showed MIC values as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
CompoundMIC (μg/mL)Target Pathogen
Imidazo Derivative A6.25K. pneumoniae
Imidazo Derivative B32E. coli

2. Anti-inflammatory Activity

The structure of (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol suggests potential anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Anticancer Potential

Compounds with similar scaffolds have demonstrated anticancer activity in various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values below 10 µM against these cell lines .

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of thiophene-containing imidazo derivatives:

Case Study 1: Antibacterial Screening

A series of synthesized compounds were screened for antibacterial properties using standard protocols:

  • Method : Disk diffusion method.
  • Results : Compounds showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-tubercular Activity

Research on oxadiazole derivatives has indicated that modifications to the imidazo structure can enhance anti-tubercular activity:

  • Findings : A derivative with a similar structure showed promising results with an MIC of 0.88 µg/mL against Mycobacterium tuberculosis .

Scientific Research Applications

The synthesis of (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol typically involves multi-step reactions. Key methods include:

  • Formation of the Imidazo Ring : Starting from thiophene derivatives.
  • Cyclization Reactions : Involving controlled conditions to yield the desired heterocyclic structure.
  • Functionalization : Introduction of the methanol group at the nitrogen site.

Medicinal Chemistry

The compound has been explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of imidazo compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that related compounds showed significant inhibition of tumor growth in xenograft models .

Materials Science

Due to its unique structure, (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol is being investigated for developing novel materials with specific electronic or optical properties.

Applications:

  • Conductive Polymers : The thiophene moiety contributes to the electrical conductivity of polymer composites when integrated into organic electronic devices .

Biological Studies

The compound is utilized in biological studies to understand its interaction with enzymes and receptors.

Mechanism of Action:

The mechanism involves binding to specific sites on molecular targets, potentially inhibiting or activating biological pathways. For example:

  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways related to cancer and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) Thiophene Positional Isomerism

The compound (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol (CAS: 2097997-36-7) differs in the position of the thiophene substituent (3-yl vs. 2-yl) and the imidazo-oxazin ring connectivity ([2,1-c] vs. [5,1-c]).

(b) Core Ring Variations
  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives : Compound 5 () replaces the oxazin ring with a thiadiazole system, introducing sulfur atoms that enhance electron-withdrawing effects. This structural shift correlates with a melting point of 152–154°C and a 65% synthetic yield .
  • Imidazo[2,1-c][1,4]oxazin-6(5H)-one: The oxazinone moiety in 5a () replaces the methanol group with a ketone, increasing polarity and hydrogen-bonding capacity .
(c) Substituent Diversity
  • Aromatic vs.
  • Nitro and Methoxy Modifications : Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Bioactivity and Functional Correlations

highlights that bioactivity profiles correlate strongly with chemical structures . For example:

  • Thiophene-containing compounds may target sulfur-interacting enzymes or receptors.
  • Methanol groups facilitate hydrogen bonding, enhancing interactions with polar binding pockets .

Physicochemical Properties

Property Target Compound Thiophen-3-yl Analog () Imidazo-thiadiazole ()
Molecular Formula C₁₁H₁₂N₂O₂S C₁₁H₁₂N₂O₂S C₂₅H₁₉N₃O₂S
Key Functional Groups Methanol, thiophene Methanol, thiophene Benzoyl, thiadiazole
Polarity Moderate Moderate Low (hydrophobic substituents)

Preparation Methods

Synthesis of C-2 Aroyl Imidazole Derivatives

The starting point is the synthesis of C-2 aroyl substituted imidazole derivatives with the thiophen-2-yl group at the 6-position. These intermediates are prepared via condensation reactions involving suitable imidazole precursors and aroyl chlorides or equivalents.

Reduction to Imidazolo Methanol Derivatives

The aroyl imidazole derivatives are subjected to reduction using sodium borohydride (NaBH4) in methanol. The reaction is carried out as follows:

  • Dissolve 1 mmol of the C-2 aroyl substituted imidazole derivative in 30 mL methanol.
  • Add 3 mmol of NaBH4 slowly.
  • Stir the mixture at room temperature for 24 hours, monitoring completion by thin-layer chromatography (TLC).
  • Extract the reaction mixture with ethyl acetate and water (30 mL × 50 mL).
  • Dry the organic layer over magnesium sulfate (MgSO4).
  • Evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography using ethyl acetate/n-hexane (1:5) as eluent.

This yields the C-2 aroyl substituted imidazolo methanol derivatives with good purity and yield.

Cyclization to Imidazo[5,1-c]oxazin-1-yl)methanol

The cyclization to form the fused imidazo-oxazine ring involves:

  • Substitution reaction of the imidazolo methanol derivatives with chloroacetyl chloride.
  • Ring closure under appropriate conditions to yield the 1,4-imidazoxazinone derivative.

Intermediate products formed during cyclization have been isolated and characterized to understand the reaction pathway under different conditions, confirming the formation of the desired fused heterocyclic system.

Alternative Reduction Methods

Though sodium borohydride is the preferred reducing agent, other methods such as lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) at 0°C have been used for related imidazole methanol derivatives, yielding high conversion rates (up to 80%). However, NaBH4 is favored for its milder reaction conditions and selectivity.

Reaction Conditions Summary Table

Step Reagents/Conditions Duration Yield/Outcome Notes
Aroyl imidazole synthesis Condensation with aroyl chlorides Variable Intermediate formation Thiophen-2-yl substituted
Reduction to imidazolo methanol NaBH4 in methanol, RT 24 hours Purified by column chromatography Monitored by TLC
Cyclization Chloroacetyl chloride, ring closure Variable Formation of imidazo-oxazinone Intermediates isolated and studied
Alternative reduction LiAlH4 in THF at 0°C ~20 min ~80% yield in related compounds More reactive, requires careful handling

Research Findings and Notes

  • The reduction with NaBH4 proceeds smoothly under mild conditions, avoiding harsh reagents that could degrade sensitive heterocycles.
  • The cyclization step is critical for the formation of the fused ring system and can be influenced by reaction temperature, solvent, and reagent stoichiometry.
  • Isolation of intermediates during cyclization provides insight into the mechanism and helps optimize reaction conditions for better yields and purity.
  • The thiophene substituent at the 6-position is introduced early in the synthesis and remains stable throughout the reduction and cyclization steps.
  • Purification by column chromatography using ethyl acetate/n-hexane mixtures is effective for isolating the desired methanol derivatives.

Structural and Molecular Data

Property Data
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS Number 2098133-30-1
SMILES C1C(OCC2=NC(=CN21)CO)C3=CC=CS3
Key Identifiers InChIKey: USJNCKXFTQWCBL-UHFFFAOYSA-N

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form imidazo-oxazine cores. The thiophene moiety is typically introduced via Suzuki coupling or direct substitution during ring closure. Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., triethylamine) are critical for yield improvement .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, the imidazo-oxazine ring protons appear as distinct multiplets in the δ 3.5–4.5 ppm range, while the thiophen-2-yl group shows aromatic protons at δ 6.8–7.2 ppm. IR confirms hydroxyl (-OH) stretches near 3200–3400 cm⁻¹ and C=N stretches at ~1600 cm⁻¹. Mass spectrometry (HRMS) validates the molecular ion peak .

Q. What solvents and conditions are optimal for recrystallization to achieve high purity?

  • Methodological Answer : Ethanol and water mixtures are commonly used due to the compound’s moderate polarity. Hot filtration followed by slow cooling (0.5°C/min) minimizes impurities. For thermally sensitive derivatives, acetone/hexane systems under inert atmospheres prevent decomposition .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity compared to traditional thermal methods?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 72 hours to 2–4 hours) by enhancing reaction kinetics. For example, cyclization steps achieve >90% yield under microwave conditions (150°C, 300 W) versus 60–70% via conventional reflux. Reduced side-product formation is attributed to uniform heating and precise temperature control .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) often arise from tautomerism or conformational flexibility. Advanced techniques include:

  • VT-NMR (Variable Temperature NMR) : To study dynamic equilibria by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Predict chemical shifts and compare with experimental data to validate proposed structures .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., kinases). Key steps:

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

Binding Affinity Analysis : Identify hydrogen bonds between the methanol group and active-site residues (e.g., Asp86 in EGFR).
These models guide structural modifications to enhance selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral resolution via HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical. For large batches, continuous flow reactors with immobilized enzymes (e.g., lipases) reduce racemization risks. Process Analytical Technology (PAT) monitors enantiomeric excess (ee) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Reactant of Route 2
(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.